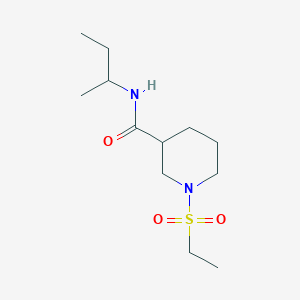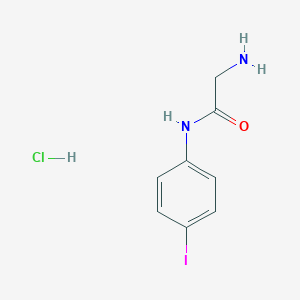
(1R)-1-(pyridin-2-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(pyridin-2-yl)propan-1-ol is a chiral alcohol with a pyridine ring attached to the first carbon of a propanol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(pyridin-2-yl)propan-1-ol can be achieved through several methods:
Asymmetric Reduction: One common method involves the asymmetric reduction of 2-acetylpyridine using chiral catalysts. For example, the reduction can be carried out using a chiral borane reagent in the presence of a chiral ligand to yield the desired this compound with high enantiomeric excess.
Grignard Reaction: Another method involves the reaction of 2-bromopyridine with a Grignard reagent, such as ethylmagnesium bromide, followed by hydrolysis to yield this compound.
Hydroboration-Oxidation: This method involves the hydroboration of 2-vinylpyridine followed by oxidation to yield the desired alcohol.
Industrial Production Methods
Industrial production of this compound typically involves the use of scalable and cost-effective methods such as asymmetric reduction using chiral catalysts or biocatalytic processes. These methods ensure high yield and enantiomeric purity, which are crucial for pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-1-(pyridin-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Thionyl chloride in pyridine or phosphorus tribromide in dichloromethane.
Major Products Formed
Oxidation: Pyridin-2-ylpropan-1-one or pyridin-2-ylpropanal.
Reduction: Pyridin-2-ylpropane.
Substitution: Pyridin-2-ylpropyl chloride or pyridin-2-ylpropyl bromide.
Wissenschaftliche Forschungsanwendungen
(1R)-1-(pyridin-2-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biocatalysis.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of materials with specific properties.
Wirkmechanismus
The mechanism of action of (1R)-1-(pyridin-2-yl)propan-1-ol depends on its specific application. In enzymatic reactions, the compound may act as a substrate or inhibitor, interacting with the active site of the enzyme. In pharmaceutical applications, it may interact with specific molecular targets, such as receptors or enzymes, to exert its effects. The exact pathways involved can vary depending on the specific context and application.
Vergleich Mit ähnlichen Verbindungen
(1R)-1-(pyridin-2-yl)propan-1-ol can be compared with other similar compounds, such as:
(1S)-1-(pyridin-2-yl)propan-1-ol: The enantiomer of this compound, which may have different biological activities and properties.
2-(hydroxymethyl)pyridine: A compound with a similar structure but with the hydroxyl group attached to the methyl group instead of the propanol chain.
2-(pyridin-2-yl)ethanol: A compound with a shorter carbon chain, which may have different reactivity and applications.
The uniqueness of this compound lies in its chiral nature and the specific positioning of the pyridine ring and hydroxyl group, which can influence its reactivity and interactions in various applications.
Eigenschaften
IUPAC Name |
(1R)-1-pyridin-2-ylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-8(10)7-5-3-4-6-9-7/h3-6,8,10H,2H2,1H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUPVPZCSVEBQN-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=N1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=CC=N1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-fluorobenzamide](/img/structure/B2831494.png)
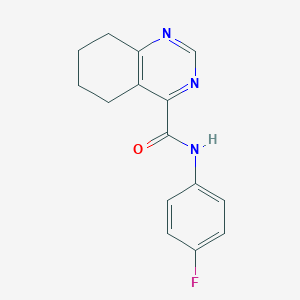
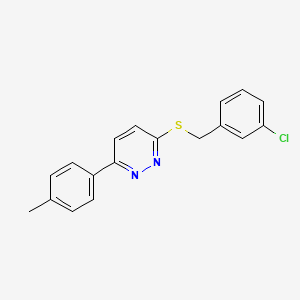
![N-[(1,2-dimethyl-1H-indol-5-yl)methyl]cyclopentanecarboxamide](/img/structure/B2831500.png)
![Ethyl 2-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/new.no-structure.jpg)
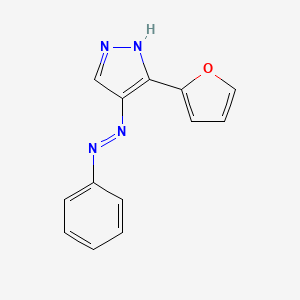

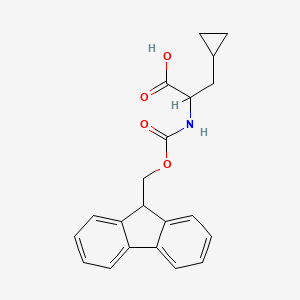
![(1R,5S)-N-(thiophen-2-ylmethyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2831508.png)
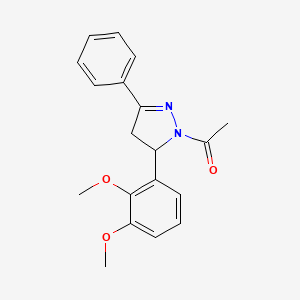
![2-[(4,5-Difluoro-2-methylphenoxy)methyl]oxirane](/img/structure/B2831510.png)
